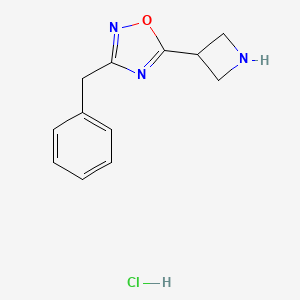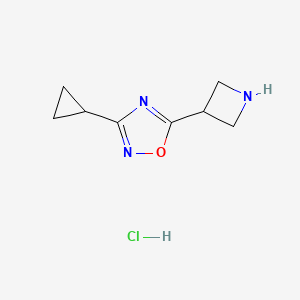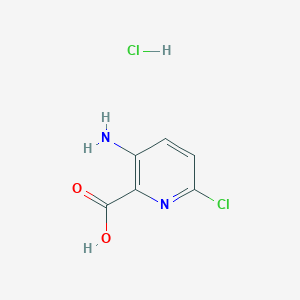
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1112213-20-3 . Its IUPAC name is 3-amino-6-chloro-2-pyridinecarboxylic acid hydrochloride . The molecular weight of this compound is 209.03 .
Molecular Structure Analysis
The InChI code for 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride is 1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 209.03 . The InChI code is 1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
Research into the synthesis of pyridine derivatives, including those related to 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride, highlights its utility in creating compounds with antimicrobial properties. For example, Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Electroorganic Synthesis
Raju, Mohan, and Reddy (2003) reported the synthesis of 6-aminonicotinic acid by electrochemical hydrogenation and electrochemical carboxylation of a related compound, 2-amino-5-chloropyridine, demonstrating an innovative method for synthesizing carboxylic acids from pyridine derivatives. This showcases the chemical versatility of pyridine derivatives in electroorganic synthesis (Raju, Mohan, & Reddy, 2003).
Development of Antimicrobial Agents
El-Mariah, Hosny, and Deeb (2006) explored the synthesis and antimicrobial activity of pyridazine derivatives starting from carboxylic acid derivatives. Their work contributes to the understanding of how pyridine and its derivatives can be used to develop novel antimicrobial agents, highlighting the significance of these compounds in medicinal chemistry (El-Mariah, Hosny, & Deeb, 2006).
Amidation of Carboxylic Acids
Perrio-Huard, Aubert, and Lasne (2000) demonstrated the reductive amination of carboxylic acids promoted by 2-chloropyridine hydrochloride, showcasing a method for the preparation of N-alkylamines from carboxylic acids. This process underlines the role of pyridine derivatives in facilitating chemical transformations useful in organic synthesis and drug development (Perrio-Huard, Aubert, & Lasne, 2000).
Electrocatalytic Synthesis
Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating the potential of electrocatalysis in synthesizing important pyridine derivatives under mild conditions. Their research emphasizes the utility of electrochemical approaches in the synthesis of complex molecules (Gennaro, Sánchez-Sánchez, Isse, Montiel, 2004).
Safety And Hazards
Zukünftige Richtungen
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.
Eigenschaften
IUPAC Name |
3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRRURQFMSIEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



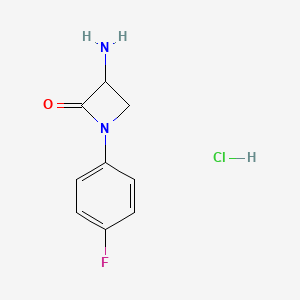
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
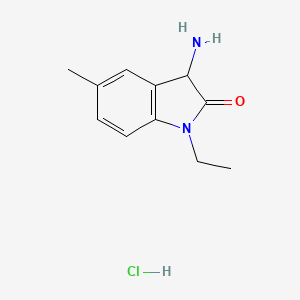


methanol](/img/structure/B1377642.png)


![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
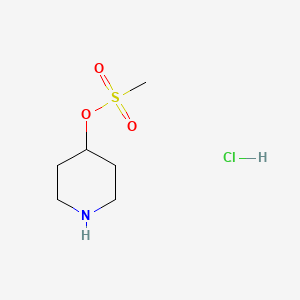
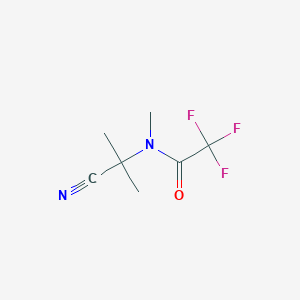
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)
